L-Valine is a branched-chain amino acid that is essential for human nutrition. It plays a crucial role in various biological processes, including protein synthesis, energy production, and metabolic regulation. L-Valine is classified as a non-polar, aliphatic amino acid, which means it does not carry a charge at physiological pH and has hydrophobic properties. This compound is vital for maintaining muscle metabolism and supporting immune function.
L-Valine is one of the three branched-chain amino acids, alongside L-Leucine and L-Isoleucine. It can be sourced from dietary proteins found in animal products such as meat, dairy, and eggs, as well as plant-based sources like soybeans, beans, and legumes. In terms of classification, L-Valine belongs to the group of essential amino acids, which cannot be synthesized by the body and must be obtained through diet.
The synthesis of L-Valine can occur through various biochemical pathways in organisms. In microbial systems, L-Valine is produced via the condensation of two molecules of pyruvate to form acetolactate, which is then converted into L-Valine through several enzymatic steps. This process involves key enzymes such as acetohydroxy acid synthase and branched-chain amino acid transaminase.
For laboratory synthesis, several methods can be employed:
The molecular weight of L-Valine is approximately 117.15 g/mol. It exists in a zwitterionic form at physiological pH, where the amino group is protonated while the carboxyl group is deprotonated.
L-Valine participates in various biochemical reactions:
L-Valine's mechanism of action primarily involves its role in protein synthesis and energy metabolism. It serves as a substrate for protein synthesis in muscle tissues and acts as an energy source during prolonged exercise or fasting states. Additionally, it plays a role in modulating neurotransmitter levels by influencing the balance of other amino acids in the brain.
L-Valine has numerous scientific applications:
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